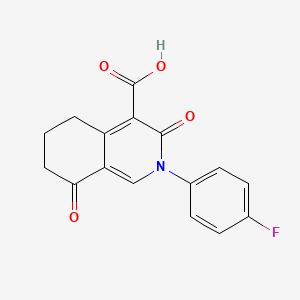

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. This compound is officially registered under Chemical Abstracts Service number 1242909-55-2, providing unambiguous identification in chemical databases. The molecular formula C16H12FNO4 reveals the precise atomic composition, indicating sixteen carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 301.27 grams per mole.

The nomenclature systematically describes the compound's structural components, beginning with the 4-fluorophenyl substituent attached at position 2 of the isoquinoline ring system. The designation "3,8-dioxo" indicates the presence of two ketone functionalities at positions 3 and 8, while "hexahydro" specifies the saturation state of specific ring positions. The carboxylic acid functionality is positioned at carbon 4, completing the systematic name that accurately reflects the compound's three-dimensional structure and functional group arrangement.

The molecular formula analysis reveals important insights into the compound's chemical behavior and potential reactivity patterns. With a degree of unsaturation calculated from the molecular formula, the compound exhibits significant aromatic character from both the fluorophenyl ring and the isoquinoline core structure. The presence of multiple oxygen atoms in carbonyl and carboxyl functionalities suggests potential for hydrogen bonding interactions and various chemical transformations involving these electron-withdrawing groups.

Key Structural Features: Fluorophenyl Substitution and Dioxo Functionality

The 4-fluorophenyl substitution represents a critical structural feature that significantly influences the compound's electronic properties and molecular interactions. The fluorine atom, positioned para to the attachment point on the phenyl ring, introduces electronegativity effects that alter the electron density distribution throughout the aromatic system. This substitution pattern is commonly found in pharmaceutical compounds due to fluorine's unique ability to modulate biological activity while maintaining molecular stability.

The dioxo functionality, featuring ketone groups at positions 3 and 8 of the hexahydroisoquinoline framework, creates a distinctive electronic environment within the molecule. These carbonyl groups serve as both electron-withdrawing substituents and potential sites for nucleophilic attack in chemical reactions. The positioning of these ketone functionalities in a 1,6-relationship creates opportunities for intramolecular interactions and influences the overall molecular conformation.

The carboxylic acid group at position 4 adds another layer of structural complexity, providing both acidic character and potential for esterification, amidation, and other carboxyl-specific transformations. The spatial relationship between the carboxylic acid and the adjacent ketone functionality suggests possible intramolecular hydrogen bonding, which could stabilize specific conformational arrangements and influence the compound's physical properties.

The hexahydroisoquinoline core structure represents a partially saturated bicyclic system that combines elements of both aliphatic and aromatic chemistry. This hybrid character provides conformational flexibility while maintaining sufficient rigidity to define specific three-dimensional arrangements of the attached functional groups. The reduction of the isoquinoline ring system to the hexahydro state eliminates some aromatic character while introducing additional stereochemical considerations.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound involves multiple chiral centers and conformational possibilities arising from the partially saturated ring system. The hexahydroisoquinoline framework contains several sp3-hybridized carbon atoms that can adopt different stereochemical arrangements, potentially leading to multiple stereoisomers with distinct three-dimensional structures.

Conformational analysis reveals that the molecule can adopt various low-energy conformations through rotation around single bonds and ring puckering of the saturated portions of the bicyclic system. The presence of the 4-fluorophenyl substituent at position 2 introduces steric considerations that influence the preferred conformational arrangements. The bulky aromatic substituent likely adopts orientations that minimize steric interactions with other parts of the molecule while maximizing favorable electronic interactions.

The dioxo functionalities at positions 3 and 8 create additional conformational constraints through their planar sp2 geometries and potential for intramolecular interactions. These ketone groups may participate in hydrogen bonding with the carboxylic acid functionality or influence the overall molecular shape through dipole-dipole interactions. The conformational preferences of the compound directly impact its physical properties, chemical reactivity, and potential biological activities.

Ring puckering analysis of the hexahydroisoquinoline system reveals that the saturated portions of the bicyclic framework can adopt boat, chair, or twist conformations similar to those observed in cyclohexane derivatives. The specific conformation adopted depends on the substitution pattern and the relative energies of different puckering arrangements. Computational studies would be valuable for determining the most stable conformational arrangements and understanding the dynamic behavior of this flexible molecular system.

Comparative Analysis with Related Isoquinoline Derivatives

Comparative analysis with structurally related isoquinoline derivatives provides important insights into the unique characteristics of this compound. The compound can be systematically compared with several related structures, including isoquinoline-4-carboxylic acid (CAS: 7159-36-6), which shares the carboxylic acid substitution pattern but lacks the fluorophenyl and dioxo functionalities.

The molecular weight comparison reveals significant differences among related compounds. While isoquinoline-4-carboxylic acid has a molecular weight of 173.17 grams per mole with formula C10H7NO2, the target compound's molecular weight of 301.27 grams per mole reflects the substantial structural additions of the fluorophenyl substituent and additional oxygen functionalities. This molecular weight increase correlates with enhanced structural complexity and potentially modified biological activities.

Structural comparison with 3-oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (CAS: 1420671-01-7) reveals similarities in the hexahydroisoquinoline framework but differences in oxidation state and substitution pattern. The related compound has molecular formula C10H11NO3 and molecular weight 193.20 grams per mole, lacking both the fluorophenyl substitution and the second ketone functionality present in the target compound.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C16H12FNO4 | 301.27 | 1242909-55-2 | Fluorophenyl substitution, dioxo functionality |

| Isoquinoline-4-carboxylic acid | C10H7NO2 | 173.17 | 7159-36-6 | Basic isoquinoline carboxylic acid |

| 3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid | C10H11NO3 | 193.20 | 1420671-01-7 | Single ketone, hexahydroisoquinoline |

| 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | 191.16 | 1416438-66-8 | Fluoroquinoline framework |

Analysis of 4-fluoroquinoline-8-carboxylic acid (CAS: 1416438-66-8) provides additional perspective on fluorine-containing quinoline derivatives. This compound, with molecular formula C10H6FNO2 and molecular weight 191.16 grams per mole, demonstrates how fluorine substitution affects the quinoline ring system. The comparison highlights the structural evolution from simple fluoroquinoline carboxylic acids to more complex hexahydroisoquinoline derivatives with multiple functional groups.

The comparative analysis reveals that the target compound represents a sophisticated molecular architecture that combines elements from various related structures. The fluorophenyl substitution introduces electronic effects similar to those observed in other fluoroaromatic compounds, while the dioxo functionality and hexahydroisoquinoline framework provide unique three-dimensional characteristics not found in simpler isoquinoline derivatives.

Properties

IUPAC Name |

2-(4-fluorophenyl)-3,8-dioxo-6,7-dihydro-5H-isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c17-9-4-6-10(7-5-9)18-8-12-11(2-1-3-13(12)19)14(15(18)20)16(21)22/h4-8H,1-3H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYMHBXHCKWJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)N(C=C2C(=O)C1)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a fluorophenyl derivative with a suitable isoquinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the synthesis of such compounds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency. The choice of raw materials and reagents is also crucial to minimize production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hexahydroisoquinoline Derivatives

Table 1: Structural and Functional Comparisons

Analysis :

Fluorophenyl-Containing Heterocycles

Table 2: Fluorophenyl Heterocycle Comparisons

Analysis :

Ring System Variations: Isoindole vs. Isoquinoline

Table 3: Core Ring Comparisons

Biological Activity

The compound 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds known for their diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of Compound A through a review of relevant literature and research findings.

Compound A has a molecular formula of and a molecular weight of 436.46 g/mol . The compound's structure includes a fluorophenyl group and a dioxo isoquinoline core, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 436.46 g/mol |

| Molecular Formula | C25H22F2N2O3 |

| LogP | 3.0164 |

| Polar Surface Area | 53.608 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Compound A's biological activity is primarily attributed to its ability to interact with specific biological targets. The mechanism may involve:

- Enzyme Inhibition : Compound A may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It potentially modulates receptors that play roles in apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, related compounds have shown efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Cell Cycle Arrest : Research indicates that certain isoquinoline derivatives can induce G1 phase arrest in cancer cells. This effect is crucial for halting the progression of cancerous cells.

- Apoptosis Induction : Compounds similar to Compound A have demonstrated the ability to trigger apoptosis in various cancer cell lines, suggesting potential use as anticancer agents.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Isoquinoline derivatives have been evaluated for their effectiveness against various bacterial strains.

- Bacterial Inhibition : Preliminary studies suggest that compounds with similar structures effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies highlight the biological potential of isoquinoline derivatives:

- Study on Apoptosis Induction : In a study involving MCF-7 breast cancer cells, isoquinoline derivatives were shown to induce apoptosis at concentrations below 200 µM, suggesting that Compound A could have similar effects .

- Kinase Inhibition Studies : A related compound was evaluated against a panel of kinases and demonstrated selective inhibition properties, indicating that modifications on the isoquinoline structure could lead to targeted anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.